7-(hydroxymethyl)-3H-pyrrolizin-3-one
Overview
Description
p-Methoxycinnamaldehyde: is an organic compound with the chemical formula C₁₀H₁₀O₂ . It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the para position of the benzene ring. This compound is known for its bioactive properties and is found in various plants, including Agastache rugosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Methoxycinnamaldehyde can be synthesized through the condensation of p-methoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of p-methoxycinnamaldehyde often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: p-Methoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-methoxycinnamic acid.
Reduction: Reduction of p-methoxycinnamaldehyde can yield p-methoxycinnamyl alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: p-Methoxycinnamic acid.
Reduction: p-Methoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
p-Methoxycinnamaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and flavor profile.
Mechanism of Action
The mechanism of action of p-methoxycinnamaldehyde involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of human carbonic anhydrase isoenzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ions . Additionally, its antiviral and anticancer activities are attributed to its ability to interfere with viral replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound of p-methoxycinnamaldehyde, lacking the methoxy group.
p-Anisaldehyde: Similar structure but with an aldehyde group instead of the propenal side chain.
Methyl eugenol: Contains a methoxy group and a propenyl side chain but differs in the position of the double bond.
Uniqueness: p-Methoxycinnamaldehyde is unique due to its specific structural features, such as the para-methoxy group and the propenal side chain. These structural elements contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
7-(hydroxymethyl)pyrrolizin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIPUKBDUHVOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C1=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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